molecular formula C13H18N2O3 B8208071 Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate

Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate

Cat. No.: B8208071
M. Wt: 250.29 g/mol
InChI Key: SXLRAXWZYSBSDY-VXGBXAGGSA-N
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Description

Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals and agriculture. This compound features a benzyl group attached to a pyrrolidine ring, which is further substituted with a hydroxymethyl group and a carbamate moiety. The unique structure of this compound makes it an interesting subject for research and application in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl cis-N-4-[(hydroxymethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets:

Properties

IUPAC Name

benzyl N-[(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-8-11-6-14-7-12(11)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLRAXWZYSBSDY-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)NC(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)NC(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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